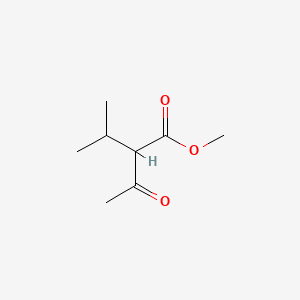
Methyl 2-acetyl-3-methylbutanoate
Übersicht
Beschreibung
“Methyl 2-acetyl-3-methylbutanoate” is a chemical compound that is structurally similar to known synthetic cannabinoids . It is a precursor in the synthesis of synthetic cannabinoids, including AMB, 5-fluoro AMB, MMB-4en-PINACA, MMB-FUBINACA, and MA-CHMINACA .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. It is known to be a precursor in the synthesis of synthetic cannabinoids , but the exact reactions and mechanisms are not specified.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known to have a molecular weight of 158.2 . More detailed information about its physical and chemical properties might be found in specialized chemical literature or databases.Wissenschaftliche Forschungsanwendungen
Ehrlich Pathway in Fermented Foods
Methyl 2-acetyl-3-methylbutanoate's formation and its related compounds have been studied in the context of the Ehrlich pathway, which is a metabolic pathway involved in the conversion of amino acids to alcohols and acids in fermented foods. This pathway's importance in flavor formation in fermented products has been highlighted, providing insights into the biochemical mechanisms behind aroma compound production in foods such as cheese and wine. The enantiomeric ratios of these compounds in fermented foods have been analyzed, suggesting specific microbial processes behind their formation (Matheis, Granvogl, & Schieberle, 2016).
Biosynthesis in Apples
Research into the biosynthesis of branched-chain ester volatiles in apples has demonstrated the metabolic pathways involved in converting amino acids like isoleucine into volatile esters, including this compound. This study provides a detailed look at the enzymatic activities and substrate availability influencing ester formation in apples, contributing to our understanding of fruit aroma compound biosynthesis (Matich & Rowan, 2007).
Odor Potency in Fruits
The odor potencies of volatile compounds, including this compound, have been evaluated in Fuji apples using gas chromatography-olfactometry. This study identified the compound as one of the key odor contributors, providing quantitative data on its threshold values and contributing to the understanding of aroma profiles in fruits (Komthong, Hayakawa, Katoh, Igura, & Shimoda, 2006).
Metabolism and Formation Mechanisms
Investigations into the metabolism of ethyl tiglate in apple fruits have shed light on the formation mechanisms of this compound and related compounds. This research has revealed that different enzymatic pathways might be responsible for the formation of aldehydes and acids from parent amino acids, challenging previous assumptions about these processes (Hauck, Weckerle, & Schwab, 2000).
Diastereomer Interconversion Study
A study on the diastereomer interconversion via enolization provided insights into the chemical reactions involving compounds structurally related to this compound, offering a deeper understanding of the chemical processes that can influence the synthesis and stability of such compounds in various contexts (Renzetti, di Crescenzo, Nie, Bond, Gérard, Sapi, Fontana, & Villani, 2015).
Eigenschaften
IUPAC Name |
methyl 2-acetyl-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(6(3)9)8(10)11-4/h5,7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMUXGFADNZQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



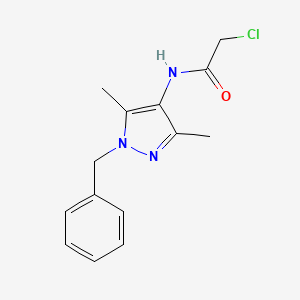
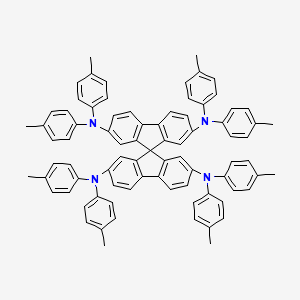

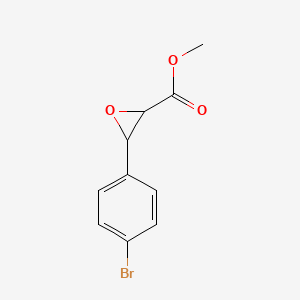
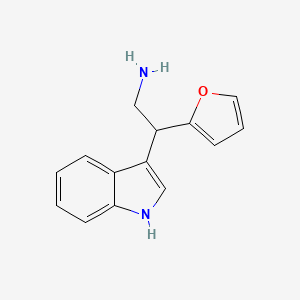
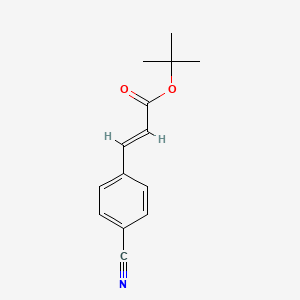
![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2-methylbutanoate](/img/structure/B3143027.png)
![N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3143029.png)
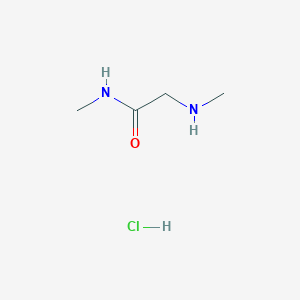
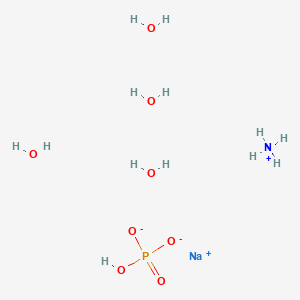
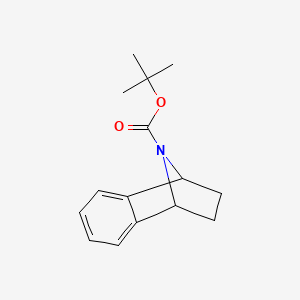
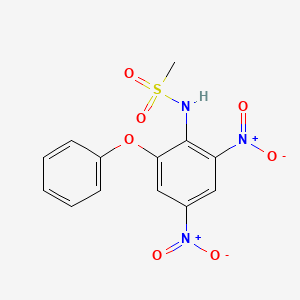
![N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B3143071.png)
